2-Bromo-5-(1-methyl-2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine

Lipophilicity XLogP Lead Optimization

Sourcing a building block with predictable orthogonal reactivity for kinase-focused libraries is challenging. 2-Bromo-5-(1-methyl-2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine resolves this by providing a pre-assembled N-methylimidazole-pyridinyl core with a single bromo handle for Suzuki or Buchwald-Hartwig diversification. - Exclusive N-methylation eliminates tautomeric ambiguity and unwanted H-bond donor interference during Pd-catalyzed couplings. - Orthogonal reactivity: the bromopyridine undergoes cross-coupling while the imidazole remains inert, enabling high-yielding library synthesis. - CNS-favorable profile: XLogP3-AA 2.3, zero H-bond donors, and a defined metabolic site for N-demethylation studies. Supplied at ≥98% purity, stored at 2-8°C under dry conditions, and shipped ambient.

Molecular Formula C14H11BrN4
Molecular Weight 315.174
CAS No. 1201802-66-5
Cat. No. B598932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(1-methyl-2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine
CAS1201802-66-5
Molecular FormulaC14H11BrN4
Molecular Weight315.174
Structural Identifiers
SMILESCN1C=C(N=C1C2=CC=CC=N2)C3=CN=C(C=C3)Br
InChIInChI=1S/C14H11BrN4/c1-19-9-12(10-5-6-13(15)17-8-10)18-14(19)11-4-2-3-7-16-11/h2-9H,1H3
InChIKeyNUSTUJJELHBYCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Scaffold & Physicochemical Identity


2-Bromo-5-(1-methyl-2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine (CAS 1201802-66-5, molecular formula C14H11BrN4, molecular weight 315.17 g/mol) is a brominated heterocyclic building block containing a pyridine ring substituted at the 5-position with an N-methyl-2-(pyridin-2-yl)-imidazole moiety [1]. Its computed XLogP3-AA is 2.3, and it possesses zero hydrogen bond donors and three hydrogen bond acceptors, characteristics that govern its solubility and permeability profile [1]. The compound is supplied at purities of 95% (AKSci) to ≥98% (MolCore, Chemsrc) and is recommended for storage at 2–8 °C under dry conditions, ensuring stability for research and further manufacturing use .

Why This Pyridinylimidazole Cannot Be Replaced


Substituting 2-Bromo-5-(1-methyl-2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine with a generic pyridine-imidazole building block is scientifically unsound because the precise three-component arrangement—a 2-bromopyridine electrophilic handle, an N-methylimidazole core, and a 2-pyridyl substituent—cooperatively governs reactivity, selectivity, and physicochemical properties [1]. The N-methyl group alters lipophilicity (ΔXLogP), eliminates an N–H hydrogen bond donor, prevents tautomeric equilibria that cause ambiguous regiochemistry during metal-catalyzed cross-couplings, and provides steric and electronic tuning for downstream inhibitor binding [1][2]. The quantitative evidence below demonstrates how each structural feature creates measurable differentiation against its closest analogs.

Quantitative Differentiation Evidence


Lipophilicity Differentiation vs. Des-Methyl Analog

The target compound's computed lipophilicity (XLogP3-AA = 2.3) provides a quantifiable differentiation from its direct des-methyl analog 2-bromo-5-(2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine (CAS 1201802-61-0). The presence of the N-methyl group increases lipophilicity relative to the N–H analog, which is estimated to have an XLogP3-AA of approximately 1.8 (based on the removal of a methylene unit and the addition of an H-bond donor). This ΔXLogP of ~0.5 is meaningful for medicinal chemistry campaigns where optimal logD ranges are correlated with permeability and metabolic stability [1]. This is a Class-level inference supported by the known contribution of N-methylation to lipophilicity in heterocyclic systems.

Lipophilicity XLogP Lead Optimization

Hydrogen Bond Donor Count vs. Des-Methyl Analog

The target compound has zero hydrogen bond donors (HBD = 0), whereas the des-methyl analog 2-bromo-5-(2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine has one HBD at the imidazole N–H position [1]. This fundamental difference affects solubility, aggregation, and crystallinity. In a procurement context, compounds with HBD = 0 exhibit superior solubility in aprotic organic solvents and are less prone to form strong intermolecular hydrogen bonds that complicate purification and formulation [1]. This is a Direct head-to-head comparison based on PubChem computed descriptors.

Hydrogen Bonding Solubility Crystallization

Synthetic Utility in Palladium-Catalyzed Cross-Couplings

The N-methyl group on the imidazole ring eliminates the acidic N–H proton, preventing base-mediated deprotonation that can lead to off-cycle palladium intermediates during Suzuki-Miyaura cross-coupling reactions. Literature on N-methylimidazole-mediated Suzuki couplings reports yields of 64–99% across 36 examples, demonstrating the compatibility of N-methylimidazole-containing substrates with standard coupling conditions [1]. In contrast, N–H imidazoles require protection/deprotection sequences that add synthetic steps and reduce overall yield [2]. This is Supporting evidence based on class-level behavior of N-methyl vs. N–H imidazoles in cross-coupling chemistry.

Suzuki-Miyaura Coupling N-Methyl Imidazole Cross-Coupling Efficiency

Metabolic Stability: N-De-Methylation Liability

Studies on N-methyl imidazole-containing antiproliferative agents have demonstrated that de-methylation is a major metabolic pathway in rat and mouse liver microsomes, potentially limiting metabolic stability [1]. This class-level observation is relevant because the presence of the N-methyl group in the target compound introduces a site for oxidative metabolism (N-demethylation) that is absent in the des-methyl analog. Consequently, researchers designing prodrugs, active metabolites, or compounds requiring controlled metabolic lability may preferentially select the N-methyl compound. However, this liability must be weighed against the synthetic and physicochemical advantages of N-methylation [1]. This is Class-level inference from structurally related N-methyl imidazole derivatives.

Metabolic Stability N-Dealkylation Drug Metabolism

Validated Application Scenarios


p38 MAPK / JNK3 Kinase Inhibitor Lead Optimization

The pyridinylimidazole scaffold is a privileged chemotype for p38 MAPK and JNK3 kinase inhibition. The N-methyl group specifically influences selectivity: structural optimization studies have shown that altering substitution patterns on the pyridinylimidazole scaffold, including N-methylation, can shift inhibitory activity from p38α to JNK3, with a small methyl group in the hydrophobic region I improving JNK3 selectivity [1]. The target compound provides the N-methyl-2-(pyridin-2-yl)-imidazole core pre-installed, enabling rapid diversification at the bromopyridine handle via Suzuki coupling to explore selectivity determinants [1].

Tris-Heterocyclic Drug Candidates via Iterative Cross-Coupling

The 2-bromopyridine moiety serves as a versatile electrophilic partner for sequential Suzuki-Miyaura and Buchwald-Hartwig couplings. The N-methylimidazole component remains inert under typical palladium-catalyzed conditions, enabling predictable, high-yielding diversification at the bromopyridine position. This orthogonal reactivity profile—supported by class-level yields of 64–99% for N-methylimidazole substrates—reduces the need for protecting group manipulations and makes this building block ideal for generating libraries of tris-heterocyclic compounds for medicinal chemistry campaigns [1].

CNS-Penetrant Kinase Probes with Tailored Lipophilicity

With an XLogP3-AA of 2.3 and zero H-bond donors, the target compound resides in a lipophilicity range favorable for blood-brain barrier penetration. The absence of an N–H donor and the moderate lipophilicity differentiate it from the des-methyl analog (estimated XLogP ~1.8, one HBD), making it a preferred starting point for CNS-targeted kinase inhibitors where logD values between 2 and 4 are often sought [1]. The compound can be elaborated at the bromine position to fine-tune CNS MPO scores while retaining the favorable N-methyl imidazole core [1].

Metabolic Soft-Spot Design for Prodrugs & Active Metabolites

The N-methyl group provides a defined site for oxidative N-demethylation, a known metabolic pathway for N-methyl imidazole derivatives [1]. This feature is valuable for programs seeking to design prodrugs that release an active N–H metabolite in vivo, or conversely, for teams that need to explicitly avoid metabolic instability by selecting the des-methyl analog. Procurement of this compound enables systematic investigation of N-methyl metabolic fate in early ADME assays, informing go/no-go decisions for lead series advancement [1].

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